2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(propan-2-yl)acetamide
Description
2-(2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(propan-2-yl)acetamide is a thiazole-containing acetamide derivative with a methoxyphenyl substituent and an isopropyl acetamide group. Thiazole rings are pharmacologically significant due to their role in modulating biological activity, such as antimicrobial, anti-inflammatory, and enzyme inhibition properties .
Properties
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-11(2)18-16(21)8-13-9-23-17(19-13)24-10-15(20)12-4-6-14(22-3)7-5-12/h4-7,9,11H,8,10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHHPGCYRVYWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(propan-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenyl halides.
Attachment of the Acetamide Moiety: The acetamide group can be attached via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of oxidized, reduced, or substituted derivatives.
Scientific Research Applications
2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable compound in drug discovery and development.
Medicine: Due to its biological activities, the compound is studied for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(propan-2-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as bacterial enzymes, leading to antimicrobial effects. It can also interact with cellular receptors and signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations :
- Ring Systems : Replacement of thiazole with oxadiazole (e.g., ) introduces rigidity and alters hydrogen-bonding capacity.
- Substituent Effects : Electron-withdrawing groups (e.g., sulfinyl in ) increase polarity, while methoxy/ethoxy groups enhance lipophilicity.
- Pharmacophores : Morpholine () and sulfamoyl () groups are common in CNS-active and antimicrobial agents, respectively.
Anti-Exudative Activity
Analogous acetamides, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses . The target compound’s methoxyphenyl group may enhance anti-inflammatory efficacy, though experimental validation is required.
Antimicrobial Potential
The structurally related 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () showed antimicrobial activity, attributed to the amide and thioether motifs. The target compound’s isopropyl group may reduce steric hindrance, improving target binding.
Physicochemical Properties
- Lipophilicity: The methoxyphenyl and isopropyl groups in the target compound likely increase logP compared to polar analogs like morpholino derivatives ().
- Solubility : Sulfinyl or sulfamoyl groups () improve aqueous solubility, whereas phenyl groups () reduce it.
Biological Activity
The compound 2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(propan-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes several notable features:
- Thiazole Ring : Known for its diverse biological activities.
- Methoxyphenyl Group : Enhances lipophilicity, potentially improving bioavailability.
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 366.48 g/mol
- CAS Number : 1207037-63-5
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 366.48 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
- Receptor Interaction : It can interact with cellular receptors to modulate various signal transduction pathways.
Anticancer Properties
Research indicates that compounds containing thiazole and methoxyphenyl groups exhibit significant anticancer properties. The presence of these structural components has been associated with:
- Cytotoxic Activity : Studies have shown that derivatives of thiazole possess potent cytotoxic effects against various cancer cell lines, including MCF7 and HT29 cells. For instance, certain thiazole derivatives demonstrated IC50 values comparable to established anticancer drugs like doxorubicin .
Anticonvulsant Activity
The compound's structural characteristics suggest potential anticonvulsant activity. Thiazole derivatives have been evaluated for their ability to prevent seizures in animal models, showing promising results in reducing seizure frequency and severity .
Anti-inflammatory Effects
Thiazole-containing compounds have also been studied for their anti-inflammatory properties. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thiazole derivatives for anticancer activity. The study reported that certain compounds exhibited strong cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Evaluation of Anticonvulsant Properties
Another investigation focused on the anticonvulsant effects of thiazole derivatives in a PTZ-induced seizure model. The results indicated that specific analogues significantly reduced seizure duration and frequency, suggesting a potential therapeutic role in epilepsy management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
